Cystodytin J
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Overview
Description
Cystodytin J is a pyridoacridine alkaloid isolated from marine invertebrates, particularly marine sponges and tunicates. This compound is part of a larger family of highly colored, polycyclic aromatic natural products known for their diverse biological activities, including cytotoxicity, antibacterial, antifungal, antiviral, antiparasitic, and insecticidal properties .
Preparation Methods
The synthesis of Cystodytin J involves several steps, typically starting with the preparation of kynuramine dihydrobromide. This intermediate undergoes a series of reactions to form the pyridoacridine scaffold. The synthetic route includes modifications at either C-12 or N-14 of the ethylamine sidechain
Chemical Reactions Analysis
Cystodytin J undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of iminoquinone derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
Cystodytin J has been extensively studied for its potential applications in scientific research. In chemistry, it serves as a model compound for studying DNA binding and intercalation due to its planar structure. In biology and medicine, this compound has shown promising anticancer activity by inhibiting the proliferation of tumor cells. It has also been evaluated for its antibacterial, antifungal, and antiviral properties, making it a valuable compound for drug discovery and development .
Mechanism of Action
The mechanism of action of Cystodytin J involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of enzymes such as topoisomerase II, leading to the accumulation of DNA breaks and ultimately cell death. The compound’s cytotoxicity is also attributed to the generation of reactive oxygen species (ROS), which can cause oxidative damage to cellular components .
Comparison with Similar Compounds
Cystodytin J is part of a family of pyridoacridine alkaloids, which includes compounds like styelsamine B, diplamine, and shermilamine B. These compounds share a similar pyridoacridine scaffold but differ in their sidechain modifications and oxidation states. This compound is unique due to its specific substitution pattern and iminoquinone oxidation state, which contribute to its distinct biological activities .
Conclusion
This compound is a fascinating compound with a wide range of biological activities and potential applications in scientific research. Its complex structure and unique properties make it a valuable subject of study in the fields of chemistry, biology, and medicine.
Properties
CAS No. |
158734-25-9 |
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Molecular Formula |
C19H15N3O2 |
Molecular Weight |
317.3 g/mol |
IUPAC Name |
N-[2-(12-oxo-8,14-diazatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,8,10,13,15-octaen-10-yl)ethyl]acetamide |
InChI |
InChI=1S/C19H15N3O2/c1-11(23)20-8-6-12-10-16(24)19-17-14(7-9-21-19)13-4-2-3-5-15(13)22-18(12)17/h2-5,7,9-10H,6,8H2,1H3,(H,20,23) |
InChI Key |
KMNRTBJOBIPNKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCC1=CC(=O)C2=NC=CC3=C2C1=NC4=CC=CC=C34 |
Origin of Product |
United States |
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